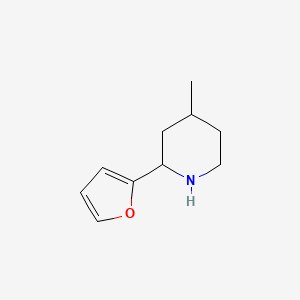

2-(Furan-2-yl)-4-methylpiperidine

Overview

Description

2-(Furan-2-yl)-4-methylpiperidine is a heterocyclic organic compound that features a furan ring attached to a piperidine ring with a methyl group at the fourth position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The furan ring is known for its reactivity and biological activity, making it a valuable scaffold in drug design and development.

Mechanism of Action

Target of Action

Furan derivatives have been noted for their remarkable therapeutic efficacy and have been employed as medicines in a number of distinct disease areas . They have been used to create numerous innovative antibacterial agents .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Biochemical Pathways

The manufacture and uses of these FPCs offer a wide range of prospects in the field of organic chemistry and medicinal chemistry .

Pharmacokinetics

Furan-2-ylmethanethiol, a furan substituted with a sulfanylmethyl group, is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .

Result of Action

Furan-containing compounds have been noted for their wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-furylmagnesium bromide with 4-methylpiperidine under anhydrous conditions. The reaction typically requires a solvent such as tetrahydrofuran and is carried out at low temperatures to ensure the stability of the Grignard reagent.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 2-bromofuran and 4-methylpiperidine. This method requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is typically conducted at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable and cost-effective production. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-methylpiperidine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur at the furan ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in chloroform.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated, nitrated, and sulfonated furan derivatives.

Scientific Research Applications

2-(Furan-2-yl)-4-methylpiperidine has several scientific research applications, including:

Medicinal Chemistry: The compound serves as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including natural products and bioactive compounds.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Studies: Researchers use the compound to study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-(Furan-2-yl)piperidine: Lacks the methyl group at the fourth position, resulting in different reactivity and biological activity.

4-Methylpiperidine: Does not contain the furan ring, leading to a lack of the unique reactivity associated with furan derivatives.

2-(Furan-2-yl)-4-ethylpiperidine: Contains an ethyl group instead of a methyl group, which can affect its steric properties and reactivity.

Uniqueness

2-(Furan-2-yl)-4-methylpiperidine is unique due to the presence of both the furan and piperidine rings, along with the methyl group at the fourth position. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name |

2-(furan-2-yl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8-4-5-11-9(7-8)10-3-2-6-12-10/h2-3,6,8-9,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBCBUOWFZOYNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

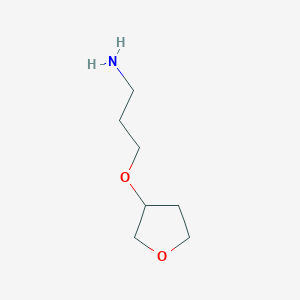

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)

![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)